D-homoserine lactone

Beschreibung

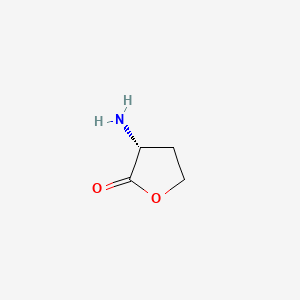

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427587 | |

| Record name | homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7, 51744-82-2 | |

| Record name | Homoserine Lactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-homoserine Lactone Biosynthesis in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the D-homoserine lactone (more commonly referred to as acyl-homoserine lactone or AHL) biosynthesis pathway, a cornerstone of quorum sensing (QS) in Gram-negative bacteria. Understanding this pathway is critical for the development of novel anti-virulence and anti-biofilm therapeutics. This document details the core enzymatic processes, regulatory circuits, quantitative data on enzyme kinetics, and detailed experimental protocols for studying this pivotal bacterial communication system.

The Core Biosynthesis Pathway: The LuxI/LuxR System

The canonical pathway for AHL biosynthesis in Gram-negative bacteria is governed by the LuxI/LuxR-type quorum-sensing circuits.[1][2] This system is central to coordinating gene expression in response to cell population density, controlling phenotypes such as bioluminescence, virulence factor production, and biofilm formation.[2][3]

The two key protein families involved are:

-

LuxI-type synthases: These enzymes are responsible for the synthesis of AHL signal molecules.[3][4][5] They catalyze the ligation of a specific acyl chain from an acyl-acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA), to S-adenosyl-L-methionine (SAM).[5][6] This is followed by an intramolecular cyclization to form the characteristic homoserine lactone ring, releasing 5'-methylthioadenosine (MTA) and the apo-ACP or CoA.[7]

-

LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs.[1][3] Upon binding to the AHL signal, LuxR-type proteins typically undergo a conformational change that promotes dimerization and binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[8][9] This binding event then activates or represses the transcription of these genes.

A common feature of many LuxI/LuxR systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid increase in AHL synthesis and synchronization of the population's response.[1]

Quantitative Data on AHL Synthase Kinetics

The efficiency and substrate specificity of LuxI-type synthases vary between different bacterial species, contributing to the diversity of AHL signals. This table summarizes key kinetic parameters for several well-characterized AHL synthases.

| Enzyme | Organism | Acyl Substrate | Km (μM) | Vmax or kcat | Reference |

| RhlI | Pseudomonas aeruginosa | Butyryl-ACP | 5.8 ± 1.2 | 650 nmol/min/mg | [10] |

| RhlI | Pseudomonas aeruginosa | Hexanoyl-ACP | 7.2 ± 1.5 | 260 nmol/min/mg | [10] |

| AinS | Vibrio fischeri | Octanoyl-ACP | 12 ± 2 | 1.1 ± 0.1 min-1 (kcat) | [5] |

| AinS | Vibrio fischeri | Octanoyl-CoA | 250 ± 50 | 0.12 ± 0.01 min-1 (kcat) | [5] |

| BjaI | Bradyrhizobium japonicum | p-coumaroyl-CoA | 13.9 ± 2.1 | 0.019 ± 0.001 s-1 (kcat) | [2] |

Experimental Protocols

Extraction of AHLs from Bacterial Culture

This protocol describes a standard method for extracting AHLs from liquid bacterial cultures for subsequent analysis.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.5% acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Acetonitrile (ACN)

-

0.22 µm filter

Procedure:

-

Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to a separating funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[3]

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the phases to separate, then collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.[3]

-

Resuspend the dried extract in a small volume of 20% acetonitrile.[3]

-

Filter the resuspended extract through a 0.22 µm filter to remove any particulate matter.

-

The extracted AHLs are now ready for analysis (e.g., by LC-MS) or can be stored at -20°C.

Quantification of AHLs by LC-MS/MS

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[1][11]

Instrumentation and Columns:

-

UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.[12]

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[12]

General Procedure:

-

Prepare a series of AHL standards of known concentrations to generate a calibration curve.

-

Set up a gradient elution method on the UHPLC, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the AHLs based on their hydrophobicity. A typical run time is under 15 minutes.[1][13]

-

Configure the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. For each AHL, define the precursor ion ([M+H]+) and a specific product ion for fragmentation.

-

Inject the prepared standards and the extracted samples.

-

Integrate the peak areas for each AHL in the standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of AHLs in the samples by interpolating their peak areas on the calibration curve.

High-Throughput Screening for AHL Synthase Inhibitors

This protocol outlines a cell-free, enzyme-coupled assay for the high-throughput screening of potential inhibitors of AHL synthases.[14]

Principle:

This assay relies on the detection of one of the reaction products, MTA. The production of MTA is coupled to a series of enzymatic reactions that ultimately lead to a colorimetric or fluorescent readout.

Materials:

-

Purified AHL synthase (e.g., BmaI1 from Burkholderia mallei).[14]

-

Acyl-ACP substrate.

-

S-adenosyl-L-methionine (SAM).

-

MTA/SAH nucleosidase.

-

Adenine deaminase.

-

Xanthine oxidase.

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Compound library for screening.

-

Microplate reader.

Procedure:

-

In a microtiter plate, add the reaction buffer containing MTA/SAH nucleosidase, adenine deaminase, xanthine oxidase, Amplex Red, and HRP.

-

Add the test compounds from the library to the wells.

-

Initiate the reaction by adding the purified AHL synthase, acyl-ACP, and SAM.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Monitor the production of resorufin (the fluorescent product of Amplex Red oxidation) over time using a microplate reader.

-

Wells containing effective inhibitors will show a reduced rate of fluorescence increase compared to control wells without inhibitors.

-

Promising hits can be further validated and characterized using dose-response curves and kinetic analyses to determine the mechanism of inhibition.[14]

Conclusion and Future Directions

The this compound biosynthesis pathway is a well-established and attractive target for the development of novel antimicrobial agents that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for resistance. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further, from basic mechanistic studies to high-throughput screening for novel inhibitors. Future research will likely focus on the discovery of inhibitors with high specificity and potency, as well as on understanding the complex interplay between different quorum-sensing systems within polymicrobial communities.

References

- 1. vliz.be [vliz.be]

- 2. pnas.org [pnas.org]

- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caister.com [caister.com]

- 10. scholarspapers.com [scholarspapers.com]

- 11. Presence of acyl-homoserine lactones in 57 members of the Vibrionaceae family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 13. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Language of Bacteria: A Technical Guide to the Natural Occurrence of D-Homoserine Lactones in Microbial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of D-homoserine lactones (D-HSLs), more commonly known as N-acyl homoserine lactones (AHLs), the quintessential signaling molecules in bacterial quorum sensing (QS). This document provides a comprehensive overview of their prevalence in diverse microbial ecosystems, detailed experimental protocols for their detection and quantification, and a visual representation of the intricate signaling pathways they govern. Understanding the distribution and function of these molecules is paramount for developing novel anti-infective strategies and manipulating microbial communities for beneficial purposes.

Quantitative Distribution of N-Acyl Homoserine Lactones in Microbial Ecosystems

AHLs are pervasive in environments colonized by Gram-negative bacteria. Their concentrations, however, vary significantly depending on the microbial species present, population density, and the specific environmental niche. The following tables summarize quantitative data on AHL concentrations reported in various microbial ecosystems. These values provide a critical reference for researchers studying quorum sensing in similar environments.

Table 1: Concentration of N-Acyl Homoserine Lactones in Biofilm Ecosystems

| Microbial Ecosystem | Predominant Bacterial Species | N-Acyl Homoserine Lactone | Concentration | Reference |

| Pseudomonas aeruginosa biofilm | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | > 600 µM | [1] |

| Multispecies oral biofilm | Mixed oral bacteria | N-octanoyl-L-homoserine lactone (C8-HSL) | Detected | [2] |

| Multispecies oral biofilm | Mixed oral bacteria | N-tetradecanoyl-L-homoserine lactone (C14-HSL) | Detected | [2] |

| Wastewater treatment biofilms | Mixed bacterial community | N-octanoyl-L-homoserine lactone (C8-HSL) | Up to 304.3 ng/L | [3] |

| Wastewater treatment biofilms | Mixed bacterial community | N-hexanoyl-L-homoserine lactone (C6-HSL) | Detected | [3] |

| Wastewater treatment biofilms | Mixed bacterial community | N-butanoyl-L-homoserine lactone (C4-HSL) | Detected | [3] |

| Wastewater treatment biofilms | Mixed bacterial community | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Detected | [3] |

Table 2: Concentration of N-Acyl Homoserine Lactones in Soil and Sediment Ecosystems

| Microbial Ecosystem | N-Acyl Homoserine Lactone | Concentration Range | Reference |

| Intertidal Marsh Rhizosphere Soil (Summer) | Multiple AHLs | 0.05 - 1.2 ng/g soil | [4] |

| Intertidal Marsh Non-Rhizosphere Soil (Summer) | Multiple AHLs | 0.02 - 0.8 ng/g soil | [4] |

| Intertidal Marsh Rhizosphere Soil (Winter) | Multiple AHLs | 0.01 - 0.5 ng/g soil | [4] |

| Intertidal Marsh Non-Rhizosphere Soil (Winter) | Multiple AHLs | Not detected - 0.3 ng/g soil | [4] |

| Marine Intertidal Sediments | Multiple AHLs | Detectable in < 16 cm³ samples | [5] |

| Black Soil | C6-HSL, C8-HSL | Produced by isolates | [6] |

| Brown Soil | C6-HSL, C8-HSL | Produced by isolates | [6] |

Experimental Protocols for the Analysis of N-Acyl Homoserine Lactones

The accurate detection and quantification of AHLs from complex environmental matrices are crucial for understanding their ecological roles. The following section outlines the key experimental protocols for AHL analysis, with a focus on extraction and quantification by liquid chromatography-mass spectrometry (LC-MS/MS).

Extraction of N-Acyl Homoserine Lactones from Environmental Samples

The choice of extraction method depends on the sample matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

2.1.1. Liquid-Liquid Extraction (LLE) from Aqueous and Biofilm Samples

This method is suitable for extracting AHLs from culture supernatants and the aqueous phase of biofilm samples.

-

Sample Preparation: Centrifuge the bacterial culture or sonicate the biofilm sample in a suitable buffer to release the AHLs into the supernatant.

-

Acidification: Acidify the supernatant to a pH below 3 with a strong acid (e.g., formic acid or hydrochloric acid) to protonate the AHLs and increase their solubility in organic solvents.

-

Solvent Extraction: Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4] Vigorously mix the two phases and then separate them by centrifugation.

-

Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.[4]

2.1.2. Solid-Phase Extraction (SPE) for Enhanced Detection

SPE is particularly useful for concentrating AHLs from dilute samples and removing interfering substances.[7]

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Load the pre-filtered and acidified aqueous sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elution: Elute the bound AHLs with a small volume of a high-percentage organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.

Quantification of N-Acyl Homoserine Lactones by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of AHLs.[5][8]

-

Internal Standards: Prior to extraction, spike the samples with a known concentration of an isotope-labeled AHL internal standard (e.g., deuterated AHLs).[5][8] This allows for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]+ of the AHL) and a specific product ion generated by collision-induced dissociation. This provides high selectivity and sensitivity.

-

-

Quantification: Generate a calibration curve using a series of known concentrations of AHL standards. The concentration of the AHL in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.[9]

Visualization of N-Acyl Homoserine Lactone Signaling Pathways

AHL-mediated quorum sensing pathways are complex and involve a cascade of molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways in key bacterial species.

The LuxI/LuxR Quorum Sensing Circuit in Vibrio fischeri

The canonical LuxI/LuxR system in Vibrio fischeri is the foundational model for AHL-mediated quorum sensing.

Caption: LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

The LasI/LasR and RhlI/RhlR Hierarchical Quorum Sensing Network in Pseudomonas aeruginosa

Pseudomonas aeruginosa employs a more complex, hierarchical quorum sensing system involving two interconnected AHL circuits.

Caption: Hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.

Experimental Workflow for AHL Quantification

The following diagram illustrates a typical workflow for the quantification of AHLs from environmental samples.

Caption: General experimental workflow for AHL quantification.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of D-homoserine lactones in microbial ecosystems. The quantitative data presented highlights the dynamic range of these signaling molecules, while the detailed experimental protocols offer a practical guide for their analysis. The visualized signaling pathways underscore the complexity and elegance of bacterial communication. For researchers and drug development professionals, a deep understanding of these systems is not merely academic; it is a critical step towards developing innovative therapies that target bacterial communication, thereby disarming pathogens without promoting resistance. The continued exploration of the chemical language of bacteria promises to unlock new frontiers in medicine and biotechnology.

References

- 1. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distribution and diversity of acyl homoserine lactone producing bacteria from four different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Enantiomeric Enigma: A Technical Guide to the Mechanism of D-Homoserine Lactones in Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria, enabling them to coordinate gene expression in a population density-dependent manner. This process is pivotal in regulating virulence, biofilm formation, and antibiotic resistance. At the heart of Gram-negative bacterial QS are N-acyl-homoserine lactones (AHLs), which act as autoinducers. These signaling molecules are typically synthesized in the L-enantiomeric form. However, the existence and activity of their D-enantiomeric counterparts, D-homoserine lactones (D-HSLs), present a compelling area of study, particularly in the quest for novel anti-pathogenic agents. This technical guide provides an in-depth exploration of the mechanism of action of D-HSLs in quorum sensing, focusing on their antagonistic properties and the underlying molecular principles.

The Canonical L-AHL Quorum Sensing Pathway

In a typical LuxI/LuxR-type quorum sensing system, the LuxI homolog synthesizes a specific L-AHL.[1] As the bacterial population grows, the concentration of the L-AHL increases.[2] Upon reaching a threshold concentration, the L-AHL diffuses into the bacterial cells and binds to its cognate LuxR-type receptor protein.[3][4] This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enabling it to bind to specific DNA sequences known as lux boxes.[3][5] This, in turn, activates the transcription of target genes, leading to a coordinated population-wide response.[3][6]

The Antagonistic Role of D-Homoserine Lactones

While L-AHLs act as agonists, their D-enantiomers predominantly function as antagonists of quorum sensing. The prevailing mechanism is competitive inhibition, where D-HSLs compete with the native L-AHLs for binding to the LuxR-type receptor.[7] However, due to the stereochemical difference at the C3 position of the lactone ring, the binding of a D-HSL to the receptor is often weaker and non-productive.[7] This means that even if a D-HSL occupies the binding site, it fails to induce the necessary conformational change required for the receptor's activation and subsequent DNA binding. Consequently, the transcription of quorum sensing-regulated genes is inhibited.

Quantitative Analysis of D-HSL Activity

The inhibitory potency of D-HSLs and their analogs is typically quantified using reporter gene assays, where the expression of a reporter gene (e.g., for bioluminescence or a fluorescent protein) is under the control of a quorum sensing-regulated promoter. The data is often presented as the concentration required for 50% inhibition (IC50).

| Compound Class | Target Receptor | Native Ligand | Bioassay | IC50 / % Inhibition | Reference |

| D-enantiomers of Phenylacetanoyl-L-homoserine lactone antagonists | LuxR | OHHL | Bioluminescence in V. fischeri | ~20% inhibition | [7] |

| N-acyl cyclopentylamides (analogs) | SmaR | C6-HSL | Prodigiosin production in S. marcescens | Varies with acyl chain length | [8] |

| N-Sulfonyl homoserine lactones (analogs) | LuxR | 3-oxo-C6-HSL | Violacein production in C. violaceum | IC50 values in µM range | [9] |

| Furanone derivatives (analogs) | LasR | 3-oxo-C12-HSL | Elastase activity in P. aeruginosa | Significant reduction in virulence | [10] |

Experimental Protocols

Quorum Sensing Reporter Gene Assay

This protocol is a generalized procedure for assessing the agonistic or antagonistic activity of D-HSLs using a bacterial reporter strain.

Workflow:

Detailed Methodology:

-

Strain and Culture Conditions: A suitable reporter strain (e.g., E. coli DH5α or Agrobacterium tumefaciens NTL4) carrying a plasmid with a QS-regulated promoter fused to a reporter gene (luxCDABE, gfp, or lacZ) is grown overnight in an appropriate medium (e.g., LB broth) with selective antibiotics at 30-37°C with shaking.[11][12]

-

Assay Preparation: The overnight culture is diluted in fresh medium and grown to the early exponential phase (OD600 of ~0.2-0.4).

-

Compound Addition: The bacterial culture is aliquoted into a 96-well microtiter plate. Test compounds (D-HSLs) are added at various concentrations. For antagonism assays, a fixed concentration of the cognate L-AHL is also added.[13] Appropriate controls (no compound, L-AHL only, solvent control) are included.

-

Incubation: The plate is incubated at the optimal growth temperature for a period sufficient for reporter gene expression (typically 4-6 hours).

-

Data Acquisition: After incubation, the reporter signal (luminescence, fluorescence) and cell density (OD600) are measured using a plate reader. The reporter signal is normalized to the cell density to account for any effects on bacterial growth.[11][13]

In Vitro AHL Binding Assay (Fluorescence Quenching)

This biophysical assay directly measures the binding affinity of a ligand (like a D-HSL) to a purified LuxR-type protein.

Principle: The intrinsic fluorescence of tryptophan residues in the LuxR protein is quenched upon ligand binding. The change in fluorescence can be used to determine the binding constant (Kd).[14]

Detailed Methodology:

-

Protein Purification: The LuxR-type protein is overexpressed (e.g., in E. coli) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Fluorescence Spectroscopy: The purified protein is placed in a quartz cuvette in a suitable buffer. The intrinsic tryptophan fluorescence is measured using a spectrofluorometer (excitation at ~295 nm, emission scan from ~300-400 nm).

-

Titration: Small aliquots of a concentrated stock solution of the D-HSL are incrementally added to the protein solution. After each addition and a brief incubation period, the fluorescence spectrum is recorded.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The data is then fitted to a binding isotherm (e.g., the Stern-Volmer equation) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.[14]

Structural Basis for Chiral Discrimination

The stereospecificity of LuxR-type receptors for L-AHLs is a critical aspect of their function. While crystal structures of LuxR homologs in complex with their cognate L-AHLs are available, structures with D-HSLs are lacking. However, molecular modeling and mutagenesis studies provide insights.[15]

The binding pocket of LuxR-type proteins is a hydrophobic cavity with specific residues that form hydrogen bonds with the homoserine lactone ring and the amide linkage of the AHL.[15] The chirality at the C3 position of the lactone ring is crucial for the correct orientation of the acyl chain within the binding pocket. It is hypothesized that the D-enantiomer cannot establish the same key interactions as the L-enantiomer, leading to a much lower binding affinity and a failure to induce the allosteric changes necessary for receptor activation.

Conclusion and Future Directions

D-homoserine lactones and their analogs represent a promising class of quorum sensing inhibitors. Their mechanism of action is primarily based on competitive antagonism of the native L-AHL signals at the LuxR-type receptor level. While quantitative data confirms their inhibitory potential, a deeper understanding of the structural basis for their activity is needed to guide the rational design of more potent and specific quorum quenching molecules. Future research should focus on obtaining crystal structures of LuxR-type receptors in complex with D-HSLs and on detailed kinetic studies to elucidate the precise molecular interactions that govern chiral discrimination in quorum sensing. Such knowledge will be invaluable for the development of novel anti-virulence therapies to combat bacterial infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]

- 14. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Homoserine Lactone as an Inhibitor of Serine Hydroxymethyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-homoserine lactone as an inhibitor of the enzyme Serine Hydroxymethyltransferase (SHMT). SHMT is a critical enzyme in one-carbon metabolism, playing a pivotal role in the biosynthesis of nucleotides and amino acids, and is a key target in various therapeutic areas, including oncology and infectious diseases. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the broader context of SHMT-related signaling pathways.

Quantitative Inhibition Data

This compound has been identified as an inhibitor of Serine Hydroxymethyltransferase. The inhibitory potency is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| This compound | Rabbit Serine Hydroxymethyltransferase | 11 mM[1] |

Experimental Protocols

Determination of Inhibition Constant (Ki) for this compound

The inhibition constant (Ki) of this compound against SHMT can be determined using a continuous spectrophotometric assay. This method couples the SHMT-catalyzed reaction with a dehydrogenase reaction, allowing for the monitoring of NADP+ reduction to NADPH.

Materials:

-

Purified recombinant SHMT

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified SHMT in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.

-

Reagent Preparation: Prepare stock solutions of L-serine, THF, NADP+, and MTHFD in assay buffer. Prepare a range of concentrations of this compound to be tested.

-

Assay Setup: In a 96-well UV-transparent plate or individual cuvettes, prepare reaction mixtures containing assay buffer, a fixed concentration of L-serine and THF, NADP+, and the coupling enzyme MTHFD.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding SHMT to each well/cuvette.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes). The rate of NADPH formation is directly proportional to the SHMT activity.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate (L-serine) concentrations for each fixed inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.

-

The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

SHMT2 in the NRF2-ATF4 Signaling Pathway

Serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial isoform, is intricately linked to cellular stress response and metabolic reprogramming, particularly in cancer cells. Its expression is regulated by the NRF2-ATF4 signaling pathway, which is activated under conditions of oxidative stress and nutrient deprivation. SHMT2, in turn, fuels one-carbon metabolism to support antioxidant defense and nucleotide biosynthesis.

Caption: SHMT2 regulation by the NRF2-ATF4 pathway.

General Workflow for Screening and Validation of SHMT Inhibitors

The discovery and validation of novel SHMT inhibitors, such as this compound, typically follow a structured workflow. This process begins with high-throughput screening to identify initial hits and progresses through increasingly rigorous validation steps to confirm on-target activity and cellular efficacy.

Caption: Workflow for SHMT inhibitor discovery.

References

The Enantiomeric Dichotomy of Homoserine Lactones: A Technical Guide to D- and L-Isomers in Quorum Sensing

Abstract

N-acyl homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria, enabling them to coordinate gene expression with population density. These signaling molecules possess a chiral center in the homoserine lactone ring, leading to the existence of D- and L-enantiomers. Historically, research has overwhelmingly focused on the L-form as the biologically active signal. However, recent discoveries of naturally produced D-AHLs have challenged this singular view, revealing a more complex stereochemical relationship with significant implications for microbiology and drug development. This technical guide provides an in-depth examination of the synthesis, biological activity, and analytical separation of D- and L-homoserine lactones, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Homoserine Lactone Chirality

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density through the synthesis, release, and detection of chemical signaling molecules called autoinducers. In many proteobacteria, the most studied class of autoinducers are N-acyl homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone (HSL) ring derived from S-adenosylmethionine, attached via an amide bond to an acyl chain of varying length (typically 4 to 18 carbons) and modification. This structural variability provides species-specificity to the signaling system.

The canonical QS model, exemplified by the LuxI/LuxR system in Vibrio fischeri, involves the synthesis of an L-AHL by a LuxI-family synthase. Upon reaching a threshold concentration, the L-AHL binds to its cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes protein dimerization, DNA binding, and the subsequent activation or repression of target genes. This regulatory network controls diverse phenotypes, including biofilm formation, virulence factor production, and bioluminescence.

A critical and often overlooked feature of the HSL moiety is its chirality. The C3 carbon of the lactone ring is a stereocenter, meaning AHLs exist as two non-superimposable mirror images: the D- and L-enantiomers. For decades, it was widely assumed that only L-AHLs were synthesized and utilized by bacteria. However, recent advancements in chiral analytical techniques have confirmed that various bacteria, including Pectobacterium atrosepticum and Pseudomonas aeruginosa, naturally produce significant amounts of D-AHLs, prompting a re-evaluation of their potential biological roles. Understanding the distinct properties and interactions of each enantiomer is crucial for accurately interpreting QS signaling and for the rational design of novel anti-pathogenic therapies that target these pathways.

Stereoselective Synthesis of D- and L-Acyl-Homoserine Lactones

Access to enantiomerically pure AHLs is essential for studying their distinct biological activities. Standard synthetic routes are designed to preserve the stereochemistry of the starting chiral material, L- or D-homoserine lactone hydrobromide.

Common Synthetic Approaches

Two primary methods are employed for the N-acylation of the homoserine lactone core:

-

Schotten-Baumann Conditions: This method involves the reaction of the HSL hydrobromide salt with an appropriate acid chloride in a biphasic system (e.g., dichloromethane and water) in the presence of a base like sodium carbonate. This approach is robust for producing AHLs with unfunctionalized acyl chains. The enantiomeric excess of the products is consistently high, indicating that no significant racemization occurs during the coupling process.

-

Carbodiimide-Mediated Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an activator like 4-Dimethylaminopyridine (DMAP), facilitate the amide bond formation between the HSL and a carboxylic acid. This method is versatile and can be used for a wider variety of acyl chains, including those with functional groups.

The general workflow for these syntheses involves the coupling of the chiral HSL core with the desired acyl chain, followed by purification.

Biosynthesis of D-homoserine lactone from S-adenosylmethionine.

An In-depth Technical Guide on the Biosynthesis of D-Homoserine Lactone from S-Adenosylmethionine

Executive Summary

N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria, regulating crucial group behaviors such as virulence and biofilm formation. The biosynthesis of these molecules traditionally focuses on the L-enantiomer, which is synthesized from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) by a LuxI-type synthase. However, recent studies have identified the natural production of the D-enantiomer of homoserine lactone, challenging the established paradigm and suggesting a more complex regulatory landscape. This technical guide provides a comprehensive overview of the biosynthesis of homoserine lactones, with a specific focus on the current understanding and hypotheses surrounding the formation of the D-enantiomer from the universal precursor, S-adenosylmethionine. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the biosynthetic and analytical pathways to serve as a critical resource for researchers in microbiology and drug development.

The Canonical Biosynthesis of L-Acyl-Homoserine Lactones (L-AHLs)

The foundational pathway for AHL synthesis in most Gram-negative bacteria is well-established. It involves the enzyme Acyl-Homoserine Lactone Synthase (AHL synthase), a member of the LuxI family of proteins. This enzyme catalyzes the reaction between two primary substrates:

-

S-adenosyl-L-methionine (SAM) : This ubiquitous coenzyme serves as the donor of the homoserine lactone moiety.[1]

-

Acyl-Acyl Carrier Protein (Acyl-ACP) : This molecule, an intermediate in fatty acid biosynthesis, provides the specific acyl side chain that distinguishes different AHLs.[2][3]

The reaction proceeds in two main steps catalyzed by the AHL synthase: an acylation of the SAM amino group followed by a lactonization of the methionine portion. This process yields the N-acyl-L-homoserine lactone, along with 5'-methylthioadenosine (MTA) and a free acyl carrier protein (ACP).[2][4]

The Emergence of D-Homoserine Lactones (D-AHLs)

While the biosynthesis of L-AHLs is well-documented, several studies have confirmed that bacteria such as Burkholderia cepacia and Vibrio fischeri also produce significant quantities of D-AHLs.[5][6] The origin of these D-enantiomers is a subject of ongoing research, as a dedicated synthase that directly utilizes SAM to produce a this compound has not yet been identified. The prevailing hypotheses include:

-

Post-synthesis Racemization : It is possible that an unidentified enzyme, such as a racemase or isomerase, acts on the initially synthesized L-AHL, converting it to the D-form.

-

A Novel Biosynthetic Pathway : A distinct and currently unknown enzymatic pathway may exist that synthesizes D-AHLs, potentially from a modified precursor or via a different mechanism altogether. Supplementation studies with L-methionine have been shown to increase the overall concentration of both L- and D-AHLs, confirming SAM as the ultimate precursor, but the direct pathway to the D-isomer remains elusive.[5][6]

Quantitative Data on HSL Biosynthesis

Quantitative analysis is crucial for understanding the efficiency and substrate specificity of AHL synthases and for characterizing the production profiles in bacterial cultures.

Table 1: Enzyme Kinetic Parameters for AHL Synthase

This table presents Michaelis-Menten constants for the His-tagged AHL synthase YpeI, providing insight into its substrate affinity.[4]

| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

| His-YpeI | Hexanoyl-CoA | 110.4 ± 15.7 | 0.12 ± 0.005 | 1087 |

| His-ΔYpeI* | Hexanoyl-CoA | 240.2 ± 49.3 | 0.04 ± 0.004 | 167 |

*His-ΔYpeI is a deletion mutant lacking the active site, demonstrating a significant decrease in substrate affinity and reaction rate.[4]

Table 2: In Vivo Production of D- and L-AHLs

This table shows the maximum observed concentrations of D- and L-enantiomers of octanoyl-homoserine lactone (OHL) produced by Vibrio fischeri.[6]

| Organism | AHL Enantiomer | Max. Concentration (μg/mL) | Time of Max. Concentration (hours) |

| Vibrio fischeri | L-Octanoyl-HSL | ~0.007 | ~70 |

| Vibrio fischeri | D-Octanoyl-HSL | ~0.007 | ~70 |

Experimental Protocols

Detailed and reproducible protocols are essential for the study of HSL biosynthesis.

Protocol 1: In Vitro AHL Synthase Activity Assay

This protocol is adapted from methods used to characterize AHL synthase kinetics.[7][8]

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 μM S-adenosylmethionine (SAM)

-

50 μM of the desired acyl-ACP (e.g., butyryl-ACP)

-

1 μM of purified AHL synthase (e.g., RhlI)

-

Total volume: 100 μL

-

-

Initiation and Incubation : Initiate the reaction by adding the AHL synthase. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Quenching : Stop the reaction by adding an equal volume (100 μL) of ice-cold ethyl acetate containing 0.1% acetic acid.

-

Extraction : Vortex the mixture vigorously for 1 minute to extract the AHLs into the organic phase. Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Sample Preparation for Analysis : Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Analysis : Reconstitute the dried extract in a suitable solvent (e.g., 50 μL of methanol) for analysis by LC-MS/MS.

Protocol 2: Extraction and Quantification of D/L-AHLs from Bacterial Culture

This protocol outlines the steps for analyzing AHL enantiomers produced in vivo.[6][9]

-

Culture Growth : Grow the bacterial strain of interest (e.g., Vibrio fischeri) in an appropriate liquid medium (e.g., Photobacterium Broth) at the optimal temperature (e.g., 25°C) with shaking.[6]

-

Sample Collection : At various time points, collect aliquots of the culture (e.g., 5 mL).

-

Cell Removal : Centrifuge the culture aliquots at 4,500 x g for 10 minutes to pellet the bacterial cells.

-

Supernatant Filtration : Filter the resulting supernatant through a 0.22 μm sterile filter to remove any remaining cells and debris.[9]

-

Liquid-Liquid Extraction :

-

Transfer the cell-free supernatant to a separation funnel.

-

Add an equal volume of acidified ethyl acetate (0.1% acetic acid).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (upper) phase.

-

Repeat the extraction process two more times on the aqueous phase to maximize recovery.

-

-

Drying and Concentration : Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator.

-

Sample Reconstitution : Resuspend the dried extract in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) for analysis.

-

Chiral Chromatography and Mass Spectrometry :

Conclusion and Future Perspectives

The biosynthesis of homoserine lactones from S-adenosylmethionine is a cornerstone of bacterial quorum sensing. While the pathway for L-AHLs is well-defined, the discovery of naturally produced D-AHLs opens new avenues for research. The exact mechanism of D-AHL formation remains a critical unanswered question. Future research should focus on identifying and characterizing the enzymes responsible for producing the D-enantiomer, whether through racemization of L-AHLs or via a novel, direct biosynthetic route. Elucidating this pathway is not only fundamental to understanding bacterial communication but also holds significant potential for the development of novel anti-virulence strategies that can disrupt quorum sensing by targeting the synthesis or activity of both enantiomers.

References

- 1. S-adenosyl-L-methionine | C15H23N6O5S+ | CID 34756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Unseen Hand: D-Homoserine Lactone's Emerging Role in Regulating Bacterial Virulence

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the study of quorum sensing (QS) in Gram-negative bacteria has been dominated by N-acyl-L-homoserine lactones (L-AHLs), small diffusible molecules that regulate gene expression in a cell-density-dependent manner, critically impacting virulence and biofilm formation. The stereospecificity of this system was considered a core tenet, with the L-enantiomer viewed as the sole biologically active form. However, recent evidence has challenged this paradigm, revealing the natural production of N-acyl-D-homoserine lactones (D-AHLs) by pathogenic bacteria. This technical guide synthesizes the current understanding of D-homoserine lactones, contrasting it with the well-established L-AHL framework. It provides an in-depth look at the emerging evidence for the production of D-AHLs by pathogens such as Pseudomonas aeruginosa and Pectobacterium atrosepticum, their potential mechanisms of action, and their implications for virulence. This document also furnishes detailed experimental protocols for the chiral analysis, synthesis, and biological evaluation of these molecules, alongside quantitative data and pathway visualizations, to equip researchers and drug developers with the foundational knowledge to explore this nascent and promising field.

Introduction: The Canonical L-AHL Quorum Sensing Paradigm

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate collective behaviors.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs).[1][2] The canonical QS system, first identified in Vibrio fischeri, involves two key proteins: a LuxI-family synthase and a LuxR-family transcriptional regulator.[3][4]

The LuxI-type synthase produces a specific L-AHL molecule, using S-adenosylmethionine (SAM) for the homoserine lactone ring and an acylated-acyl carrier protein (acyl-ACP) for the side chain.[5][6] As the bacterial population density increases, the extracellular concentration of the L-AHL autoinducer rises. Upon reaching a threshold concentration, the L-AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[7] This L-AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, activating or repressing the transcription of target genes.[2] These genes often encode virulence factors, such as toxins and degradative enzymes, as well as proteins involved in biofilm formation.[5][8] In Pseudomonas aeruginosa, a notorious opportunistic pathogen, two interconnected AHL-based QS systems, LasI/LasR and RhlI/RhlR, regulate a wide array of virulence factors.[9][10][11]

The Emergence of D-Homoserine Lactones: A Paradigm Shift

The central dogma of AHL-mediated quorum sensing has long held that the biosynthesis and recognition processes are highly stereospecific, exclusively utilizing the L-enantiomer of the homoserine lactone moiety. This assumption was based on the enzymatic pathways that synthesize the lactone ring from S-adenosylmethionine. However, recent investigations have revealed the presence of D-AHL enantiomers in bacterial cultures, suggesting a more complex chiral signaling environment than previously understood.[12]

Studies on the plant pathogen Pectobacterium atrosepticum and the human pathogen Pseudomonas aeruginosa have unequivocally detected the production of D-AHLs.[12] In some instances, the concentrations of these D-enantiomers were significant, even surpassing the levels of some of the less abundant L-AHLs produced by the same organism. This discovery challenges the notion that D-AHLs are merely artifacts and points towards a potential, uncharacterized biological role.[12]

Potential Roles of D-Homoserine Lactones in Virulence

The biological significance of D-AHLs is a frontier of active research. While their precise functions are not yet fully elucidated, their demonstrated natural production invites several hypotheses regarding their role in regulating virulence.

-

Competitive Inhibition or Antagonism: D-AHLs could act as competitive antagonists, binding to LuxR-type receptors without inducing the conformational change necessary for activation. This would effectively sequester the receptors and inhibit L-AHL-mediated gene expression, a process known as "quorum quenching."

-

Agonistic Activity: It is plausible that some LuxR-type receptors have evolved to recognize and be activated by D-AHLs, triggering unique or overlapping sets of virulence genes compared to their L-AHL counterparts.[12]

-

Interspecies Signaling: The production of D-AHLs could be a form of interspecies communication or interference. One bacterial species might produce D-AHLs to disrupt the QS circuits of a competing species that relies on L-AHL signaling.[12]

-

Alternative Receptors: D-AHLs may not interact with canonical LuxR-type proteins at all, but rather with an entirely different class of receptors to regulate a novel set of genes, including those related to virulence.

Quantitative Data on D- and L-AHL Production

Quantitative analysis is crucial for understanding the potential physiological relevance of D-AHLs. The following table summarizes the maximum concentrations of various L- and D-AHL enantiomers detected in the spent culture supernatants of P. atrosepticum and P. aeruginosa. The data reveals that while L-enantiomers are generally more abundant, certain D-enantiomers are produced at concentrations comparable to or greater than some L-enantiomers.[12]

| Bacterium | N-Acyl Homoserine Lactone (AHL) | Enantiomer | Max. Concentration (nM)[12] |

| P. atrosepticum | N-butanoyl-HSL (C4-HSL) | L | 2.1 |

| D | 0.2 | ||

| N-hexanoyl-HSL (C6-HSL) | L | 11.2 | |

| D | 0.4 | ||

| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | L | 885.3 | |

| D | 10.3 | ||

| N-octanoyl-HSL (C8-HSL) | L | 2.4 | |

| D | 0.2 | ||

| N-(3-oxooctanoyl)-HSL (3-oxo-C8-HSL) | L | 19.4 | |

| D | 1.1 | ||

| P. aeruginosa | N-butanoyl-HSL (C4-HSL) | L | 2400 |

| D | 11.2 | ||

| N-hexanoyl-HSL (C6-HSL) | L | 16.5 | |

| D | 1.3 | ||

| N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL) | L | 7.9 | |

| D | 0.5 |

Experimental Protocols

Investigating the role of D-AHLs requires precise methodologies to distinguish between enantiomers and to assess their biological activity.

Protocol: Chiral Analysis of AHLs from Bacterial Supernatants

This protocol outlines a general workflow for the extraction and chiral analysis of AHLs using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Culture Growth: Grow the bacterial strain of interest (e.g., P. aeruginosa) in an appropriate liquid medium to the desired growth phase (e.g., stationary phase, where QS is typically active).

-

Supernatant Collection: Centrifuge the culture to pellet the cells. Collect the cell-free supernatant.

-

Liquid-Liquid Extraction: Acidify the supernatant (e.g., with HCl to pH 2-3) to protonate the AHLs. Extract the AHLs using an organic solvent such as acidified ethyl acetate. Repeat the extraction three times.

-

Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Sample Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

-

Chiral LC-MS/MS Analysis:

-

Column: Use a chiral stationary phase column capable of separating AHL enantiomers (e.g., a cyclodextrin-based column).

-

Mobile Phase: Employ an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier) optimized for AHL separation.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor for the precursor ion ([M+H]⁺) of each AHL and its characteristic product ions (e.g., the homoserine lactone ring fragment).

-

-

Quantification: Generate standard curves using synthesized, pure D- and L-enantiomers of the AHLs of interest to accurately quantify their concentrations in the bacterial extract.

Protocol: Virulence Factor Bioassays

To assess the biological activity of D-AHLs, their effect on the production of known QS-regulated virulence factors can be quantified. The following are example protocols for P. aeruginosa.

A. Elastase Activity Assay (Elastin Congo Red Method):

-

Grow P. aeruginosa (e.g., a lasI/rhlI double mutant unable to produce its own AHLs) in the presence of varying concentrations of the test compound (D-AHL) and a positive control (corresponding L-AHL).

-

After incubation, pellet the cells and collect the culture supernatant.

-

Add the supernatant to a reaction buffer containing Elastin Congo Red (ECR).

-

Incubate the reaction at 37°C for several hours to allow for elastase-mediated degradation of the ECR substrate.

-

Stop the reaction and pellet the remaining insoluble ECR by centrifugation.

-

Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of soluble Congo Red released, indicating elastase activity.

B. Pyocyanin Quantification Assay:

-

Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth P) with the test D-AHLs.

-

After incubation (e.g., 24-48 hours), transfer the culture to a new tube.

-

Extract the blue-green pyocyanin pigment from the culture using chloroform.

-

Separate the chloroform layer and re-extract the pyocyanin into an acidic solution (0.2 M HCl), which turns the solution pink.

-

Measure the absorbance of the pink solution at 520 nm.

-

Calculate the pyocyanin concentration by multiplying the absorbance by an extinction coefficient (17.072).

C. Biofilm Formation Assay (Crystal Violet Staining):

-

Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium containing the test D-AHLs.

-

After static incubation (e.g., 24 hours), discard the planktonic (free-floating) cells and gently wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.

-

Stain the remaining attached biofilm with a 0.1% crystal violet solution.

-

After staining, wash the wells again to remove excess stain.

-

Solubilize the stain bound to the biofilm using a solvent such as 30% acetic acid or ethanol.

-

Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a wavelength of ~590 nm.

Conclusion and Future Directions for Drug Development

The discovery of naturally produced D-homoserine lactones fundamentally alters our understanding of quorum sensing, opening a new dimension in the complex language of bacterial communication. While the field is still in its infancy, the evidence strongly suggests that D-AHLs are not mere byproducts but may play a significant role in modulating bacterial physiology and virulence. For researchers and drug development professionals, this presents both a challenge and a tremendous opportunity.

Future research should focus on:

-

Elucidating Biosynthetic Pathways: Identifying the enzymes or mechanisms responsible for the production of D-AHLs.

-

Identifying Receptors: Determining if D-AHLs interact with known LuxR-type proteins or if they have unique, dedicated receptors.

-

Screening for Antagonistic Activity: Systematically evaluating D-AHLs and their synthetic analogs for their ability to inhibit L-AHL-mediated QS in a range of pathogens.

The potential to harness D-AHLs or their derivatives as anti-virulence agents is significant. An antagonist based on a D-AHL scaffold could offer high specificity and potentially lower susceptibility to bacterial resistance mechanisms compared to traditional antibiotics. By disrupting communication rather than killing the bacteria, such agents could disarm pathogens without exerting strong selective pressure for resistance. The exploration of D-homoserine lactone's role is more than an academic curiosity; it is a promising new avenue for the development of next-generation therapeutics to combat bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 12. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Extraction of D-Homoserine Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-homoserine lactones and their acyl derivatives (AHLs) are a class of signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. The ability to accurately isolate and quantify these molecules is crucial for studying bacterial pathogenesis, biofilm formation, and for the development of novel antimicrobial agents that disrupt quorum sensing pathways. Solid-phase extraction (SPE) is a robust and efficient method for the purification and concentration of D-homoserine lactones from complex biological matrices, offering significant advantages over traditional liquid-liquid extraction methods by improving sensitivity and reducing solvent consumption.[1]

This document provides detailed protocols for the solid-phase extraction of D-homoserine lactones using both silica and C18 cartridges, along with supporting data and a visualization of the relevant signaling pathway.

Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit

The canonical signaling pathway for acyl-homoserine lactones involves the LuxI and LuxR proteins. The LuxI-family of synthases catalyzes the formation of specific AHLs from S-adenosylmethionine (SAM) and acylated acyl carrier proteins (acyl-ACPs).[2][3] As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate the LuxR-type transcriptional regulator, which then modulates the expression of target genes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction using Silica Cartridges

This protocol is adapted from a method demonstrating high recovery rates for a range of AHLs from soil samples and is suitable for environmental and other complex matrices.

Materials:

-

Silica SPE Cartridges

-

Bacterial culture supernatant or environmental sample extract

-

Ethyl acetate

-

Acetone

-

Vacuum manifold

-

Rotary evaporator or nitrogen evaporator

Methodology:

-

Sample Pre-treatment:

-

For liquid cultures, centrifuge to pellet cells and collect the supernatant.

-

Acidify the supernatant with 0.1% acetic acid.

-

Perform an initial liquid-liquid extraction by adding an equal volume of acidified ethyl acetate, vortexing, and collecting the organic phase. Repeat twice.

-

Pool the organic phases and evaporate to dryness.

-

Reconstitute the residue in a small volume of ethyl acetate/acetone (4:1, v/v).

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the silica cartridge to activate the stationary phase. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the reconstituted sample onto the conditioned silica cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of ethyl acetate/acetone (4:1, v/v) to remove interfering compounds.

-

-

Elution:

-

Elute the D-homoserine lactones with 5 mL of ethyl acetate.

-

-

Downstream Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., acetonitrile for LC-MS).

-

Protocol 2: Solid-Phase Extraction using C18 Cartridges

This protocol is a general method for the extraction of AHLs from aqueous samples using a reverse-phase C18 cartridge.

Materials:

-

C18 SPE Cartridges

-

Bacterial culture supernatant or aqueous sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Vacuum manifold

-

Nitrogen evaporator

Methodology:

-

Sample Pre-treatment:

-

Centrifuge liquid cultures to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Acidify the sample to a pH < 3 with TFA or formic acid (e.g., to a final concentration of 0.1%).

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge.

-

Follow with 5 mL of water to condition the stationary phase. Do not allow the cartridge to dry.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge by passing 5 mL of water with 0.1% TFA through it.

-

-

Sample Loading:

-

Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approx. 1 drop per second).

-

-

Washing (Desalting):

-

Wash the cartridge with 5 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.

-

-

Elution:

-

Elute the D-homoserine lactones with 2-5 mL of an appropriate solvent, such as 50-80% acetonitrile in water with 0.1% TFA. The optimal acetonitrile concentration may vary depending on the specific AHL.

-

-

Downstream Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).

-

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of D-homoserine lactones.

Data Presentation

The following tables summarize quantitative data on the recovery of various acyl-homoserine lactones using a silica gel-based solid-phase extraction method.

Table 1: Recovery of Acyl-Homoserine Lactones from Latosolic Red Soil using Silica Gel SPE [4]

| Acyl-Homoserine Lactone | Average Recovery (%) | Relative Standard Deviation (%) |

| C4-HSL | 95.89 | 4.21 |

| C6-HSL | 98.76 | 3.54 |

| C8-HSL | 105.00 | 2.89 |

| C10-HSL | 99.87 | 3.12 |

| C12-HSL | 92.45 | 5.34 |

| 3-oxo-C6-HSL | 86.96 | 6.78 |

| 3-oxo-C8-HSL | 91.54 | 4.88 |

Table 2: Recovery of Acyl-Homoserine Lactones from Yellow Brown Soil using Silica Gel SPE [4]

| Acyl-Homoserine Lactone | Average Recovery (%) | Relative Standard Deviation (%) |

| C4-HSL | 92.43 | 5.11 |

| C6-HSL | 96.55 | 4.32 |

| C8-HSL | 110.89 | 3.98 |

| C10-HSL | 101.32 | 3.56 |

| C12-HSL | 88.78 | 6.12 |

| 3-oxo-C6-HSL | 84.86 | 7.01 |

| 3-oxo-C8-HSL | 89.91 | 5.55 |

Conclusion

The solid-phase extraction protocols detailed in this document provide effective methods for the isolation and purification of D-homoserine lactones from diverse sample matrices. The choice between a silica-based or C18-based SPE will depend on the specific characteristics of the sample and the target analytes. The provided quantitative data demonstrates the high efficiency of SPE for the recovery of a range of acyl-homoserine lactones. These protocols, in conjunction with sensitive analytical techniques such as LC-MS/MS, are invaluable tools for researchers in the fields of microbiology, drug discovery, and chemical ecology.

References

- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 2. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Application Note: Quantification of D-Homoserine Lactone using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl homoserine lactones (AHLs) are a major class of signaling molecules used by Gram-negative bacteria to communicate in a process known as quorum sensing (QS).[1][2] This cell-to-cell communication mechanism allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[3] The stereochemistry of the homoserine lactone (HSL) moiety can play a critical role in biological activity. While L-homoserine lactones are more common, the presence and functional role of D-homoserine lactones are of increasing interest.[1][4] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of these molecules in complex biological matrices.[5][6][7] This application note provides a detailed protocol for the extraction and quantification of D-homoserine lactone and its related N-acyl derivatives.

Principle This method utilizes reversed-phase HPLC to separate this compound and its analogues from a sample matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][5] Quantification is achieved by comparing the signal intensity of specific precursor-to-product ion transitions of the analyte to that of a known concentration standard. The fragment ion at m/z 102.055, corresponding to the core homoserine lactone ring, is a characteristic fragment used for identifying this class of compounds.[8][9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting homoserine lactones from bacterial culture supernatants.

Materials:

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Nitrogen gas stream or centrifugal evaporator

-

Acetonitrile (HPLC grade) with 0.1% formic acid

-

Vortex mixer

-

Centrifuge

Procedure:

-

Centrifuge the bacterial culture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the cells.[5]

-

Transfer the cell-free supernatant to a new tube.

-

For every 1 mL of supernatant, add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean glass tube.

-

Repeat the extraction (steps 3-6) two more times, pooling the organic extracts to maximize recovery.[5][10]

-

Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to complete dryness at 30°C under a gentle stream of nitrogen.[5]

-

Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of acidified acetonitrile (0.1% formic acid).[5]

-

Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

Diagrams

References

- 1. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomeric separation of quorum sensing autoinducer homoserine lactones using GC-MS and LC-MS [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of D-Homoserine Lactones in Bacterial Cultures by TLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of N-acyl-homoserine lactones (AHLs), a class of signaling molecules involved in bacterial quorum sensing, using Thin-Layer Chromatography (TLC). This method is a cost-effective and widely used technique for screening bacterial cultures for the production of these molecules, which are key regulators of virulence and biofilm formation in many pathogenic bacteria.

Introduction to Quorum Sensing and Acyl-Homoserine Lactones

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. A canonical AHL-based quorum-sensing system consists of a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type receptor protein that binds to the AHL, leading to the regulation of target gene expression. The general structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain of varying length and substitution.

Principle of TLC-Based Detection

The detection of AHLs by TLC is a bioassay that combines the separation of molecules by chromatography with sensitive biological detection. Bacterial extracts containing AHLs are first separated on a reversed-phase TLC plate. The plate is then overlaid with a reporter strain of bacteria that is engineered to produce a detectable signal, such as a pigment or bioluminescence, in the presence of specific AHLs. The location and intensity of the signal on the TLC plate can be used to tentatively identify and estimate the relative amount of the AHLs produced by the test bacterium by comparing them to synthetic standards.

Experimental Protocols

Preparation of Bacterial Culture and Extraction of AHLs

This protocol describes the extraction of AHLs from a bacterial culture supernatant.

Materials:

-

Bacterial culture of interest

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Centrifuge and centrifuge tubes

-

Sterile filters (0.22 µm)

-

Acidified ethyl acetate (0.1% formic acid) or dichloromethane

-